5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
"5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide" is a synthetically derived organic compound belonging to the class of thiophene-2-carboxamides. It is noted for its unique chemical structure, combining fluorinated benzo[c][1,2,5]thiadiazole with an acetylated thiophene moiety, and has been studied for various applications in chemistry and potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide can be approached through several synthetic routes. One common method involves the following steps:
Formation of the Thiophene Moiety: : Thiophene-2-carboxamide is synthesized by reacting 2-thiophenecarboxylic acid with thionyl chloride, followed by amine coupling with an appropriate amine.
Fluorinated Benzo[c][1,2,5]thiadiazole Synthesis: : The synthesis involves the fluorination of benzo[c][1,2,5]thiadiazole using a fluorinating agent like Selectfluor.
Coupling Reaction: : The fluorinated benzo[c][1,2,5]thiadiazole and the thiophene-2-carboxamide are coupled using a peptide coupling reagent such as EDCI/HOBt in an organic solvent like DMF.
Acetylation: : The acetylation of the final compound can be achieved by reacting with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production would likely utilize large-scale batch reactors for each step. Key aspects include stringent control over reaction temperatures, pressures, and the use of high-purity reagents to maximize yield and purity. Continuous flow techniques might be employed for certain steps to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups within the benzo[c][1,2,5]thiadiazole moiety, forming amines.
Substitution: : The fluorine atom can be substituted by nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or mCPBA.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: : Employing nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of corresponding sulfoxides or sulfones.
Reduction: : Amino derivatives of the original compound.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, especially in the development of heterocyclic compounds and complex organic molecules.
Biology
Medicine
Explored for its therapeutic potential due to its unique structural components that can interact with biological targets.
Industry
Used in the development of advanced materials, such as in the design of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The exact mechanism of action can vary based on its application. Generally, its effects can be attributed to:
Molecular Interactions: : Binding to specific enzymes or receptors due to its unique molecular structure.
Pathway Modulation: : Influencing biological pathways, potentially through the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
5-acetylthiophene-2-carboxamide: : Lacks the fluorinated benzo[c][1,2,5]thiadiazole group, hence less complex.
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-amine: : Simpler structure without the thiophene and acetyl groups.
Uniqueness
The compound's uniqueness lies in its combined structural features, which confer distinctive chemical properties and potential biological activities that are not found in simpler analogues.
Properties
IUPAC Name |
5-acetyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S2/c1-10(21)14-5-6-15(25-14)16(22)18-7-8-20-13-9-11(17)3-4-12(13)19(2)26(20,23)24/h3-6,9H,7-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIMBIFFCMFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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